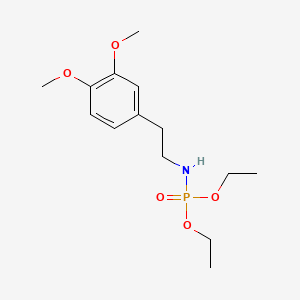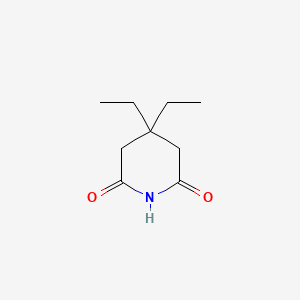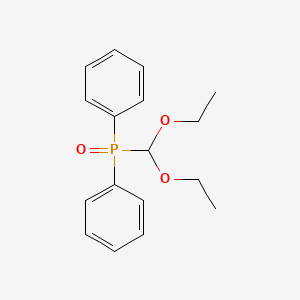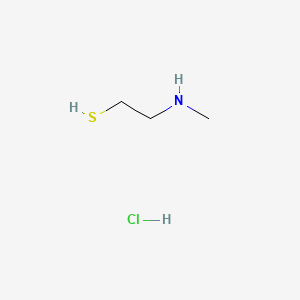
2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is a chemical compound with the CAS Number: 898774-61-3 . Its molecular formula is C20H23NO , and it has a molecular weight of 293.41 . The compound is also known by its IUPAC name, (2,5-dimethylphenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone” is 1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Photocycloaddition Reactions
2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone, a derivative of benzophenone, has been studied for its role in photocycloaddition reactions. For instance, Hei et al. (2005) investigated the [2 + 2] photocycloaddition of 1,3-dimethylthymine with benzophenone and its derivatives, highlighting the role of triplet 1,4-diradicals in these reactions (Hei et al., 2005).
Environmental Biodegradation
Benzophenone and its derivatives, including 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone, have been the focus of environmental biodegradation studies. Lin et al. (2021) demonstrated the successful treatment of high concentrations of benzophenone through co-composting with sawdust and mature compost, achieving a removal efficiency of 97% (Lin et al., 2021).
Cytotoxicity Studies
The cytotoxicity of cyclopalladated benzophenone imines, which can include derivatives like 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone, against human breast adenocarcinoma cell lines was studied by Albert et al. (2013). These studies help in understanding the potential therapeutic applications of benzophenone derivatives (Albert et al., 2013).
Photocrosslinking in Biology
Chin et al. (2002) explored benzophenones as photocrosslinking agents in biology, which can be extended to understanding the applications of its derivatives in biological systems (Chin et al., 2002).
Photoinitiators in Polymerization
Benzophenone-based compounds, including its derivatives, have been synthesized for use as photoinitiators in polymerization processes. Balta et al. (2015) discussed the synthesis and photophysical studies of such photoinitiators (Balta et al., 2015).
Yellowness in Photocured Samples
Yang et al. (2015) investigated the yellowness of photocured samples using a benzophenone/1,3-benzodioxole photoinitiating system, providing insights that could be relevant to derivatives like 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone (Yang et al., 2015).
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAUBHSPXASIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643652 |
Source


|
| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-61-3 |
Source


|
| Record name | (2,5-Dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














